Cas no 14371-79-0 (Benzenethiol,5-chloro-2-nitro-)
Benzenethiol,5-chloro-2-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzenethiol,5-chloro-2-nitro-
- 5-chloro-2-nitrobenzenethiol
- SCHEMBL7902651
- 14371-79-0
- 5-chloro-2-nitrobenzene-1-thiol
- 5-CHLORO-2-NITROTHIOPHENOL
- EN300-1964185
- Benzenethiol, 5-chloro-2-nitro-
- RQEQBGNHQNCKCS-UHFFFAOYSA-N
- DTXSID70162523
-
- Inchi: 1S/C6H4ClNO2S/c7-4-1-2-5(8(9)10)6(11)3-4/h1-3,11H
- InChI Key: RQEQBGNHQNCKCS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)S)[N+](=O)[O-]
Computed Properties
- Exact Mass: 188.96522
- Monoisotopic Mass: 188.9651272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 46.8Ų
Experimental Properties
- PSA: 43.14
Benzenethiol,5-chloro-2-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1964185-0.05g |
5-chloro-2-nitrobenzene-1-thiol |
14371-79-0 | 0.05g |
$827.0 | 2023-06-03 | ||
| Enamine | EN300-1964185-0.1g |
5-chloro-2-nitrobenzene-1-thiol |
14371-79-0 | 0.1g |
$867.0 | 2023-06-03 | ||
| Enamine | EN300-1964185-0.25g |
5-chloro-2-nitrobenzene-1-thiol |
14371-79-0 | 0.25g |
$906.0 | 2023-06-03 | ||
| Enamine | EN300-1964185-0.5g |
5-chloro-2-nitrobenzene-1-thiol |
14371-79-0 | 0.5g |
$946.0 | 2023-06-03 | ||
| Enamine | EN300-1964185-1.0g |
5-chloro-2-nitrobenzene-1-thiol |
14371-79-0 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1964185-2.5g |
5-chloro-2-nitrobenzene-1-thiol |
14371-79-0 | 2.5g |
$1931.0 | 2023-06-03 | ||
| Enamine | EN300-1964185-5.0g |
5-chloro-2-nitrobenzene-1-thiol |
14371-79-0 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1964185-10.0g |
5-chloro-2-nitrobenzene-1-thiol |
14371-79-0 | 10g |
$4236.0 | 2023-06-03 |
Benzenethiol,5-chloro-2-nitro- Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Benzenethiol,5-chloro-2-nitro-
Recent Advances in the Study of Benzenethiol,5-chloro-2-nitro- (CAS: 14371-79-0) and Its Applications in Chemical Biology and Medicine
Benzenethiol,5-chloro-2-nitro- (CAS: 14371-79-0) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its nitro and chloro substituents on the benzene ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. Recent studies have explored its role in drug development, particularly in the design of novel therapeutic agents targeting various diseases.
One of the key areas of research involving Benzenethiol,5-chloro-2-nitro- is its use as a precursor in the synthesis of biologically active compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of antimicrobial agents. Researchers synthesized a series of derivatives and evaluated their efficacy against multidrug-resistant bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential for further development as new antibiotics.
In addition to its antimicrobial properties, Benzenethiol,5-chloro-2-nitro- has been investigated for its potential in cancer therapy. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its role in the synthesis of small-molecule inhibitors targeting specific oncogenic pathways. The study reported that derivatives of this compound showed promising inhibitory effects on cancer cell proliferation, particularly in breast and lung cancer models. These findings underscore the compound's versatility in medicinal chemistry.
Another significant application of Benzenethiol,5-chloro-2-nitro- is in the field of chemical biology, where it is used as a probe to study enzyme mechanisms. A 2023 study in ACS Chemical Biology utilized this compound to investigate the activity of nitroreductases, enzymes that play a critical role in the activation of prodrugs in cancer therapy. The study provided insights into the enzyme's substrate specificity and catalytic efficiency, which could inform the design of more effective prodrugs.
Despite its promising applications, challenges remain in the optimization of Benzenethiol,5-chloro-2-nitro--based compounds. Issues such as solubility, stability, and toxicity need to be addressed to facilitate their transition from laboratory research to clinical applications. Ongoing research aims to overcome these hurdles through structural modifications and formulation strategies.
In conclusion, Benzenethiol,5-chloro-2-nitro- (CAS: 14371-79-0) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span antimicrobial development, cancer therapy, and enzyme mechanism studies, highlighting its broad potential. Future research will likely focus on optimizing its derivatives for enhanced efficacy and safety, paving the way for new therapeutic innovations.
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